

# An In-depth Technical Guide to CAS Number 2374858-36-1: Sulfabrom-d4

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## Compound of Interest

Compound Name: Sulfabrom-d4

Cat. No.: B12387332

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## Introduction

CAS number 2374858-36-1 identifies **Sulfabrom-d4**, the deuterated form of Sulfabromomethazine. Sulfabromomethazine (CAS 116-45-0) is a long-acting sulfonamide antibiotic primarily used in veterinary medicine to treat bacterial infections and coccidiosis in cattle, swine, and poultry.<sup>[1][2]</sup> The introduction of deuterium (d4) into the molecular structure of Sulfabromomethazine creates a stable, isotopically labeled version of the parent compound. This deuterated analog serves as a valuable tool in various research applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative analysis.

This technical guide provides a comprehensive overview of the known properties of **Sulfabrom-d4** and its non-deuterated parent compound, Sulfabromomethazine. Due to the limited publicly available information specifically on **Sulfabrom-d4**, this guide draws heavily on the established data for Sulfabromomethazine, with specific details on the deuterated form where available.

## Chemical and Physical Properties

The fundamental properties of **Sulfabrom-d4** and Sulfabromomethazine are summarized in the tables below. These data are compiled from various chemical databases and supplier information.

**Table 1: General Properties**

Property	Sulfabrom-d4	Sulfabromomethazine
CAS Number	2374858-36-1	116-45-0[1]
Molecular Formula	C <sub>12</sub> H <sub>9</sub> D <sub>4</sub> BrN <sub>4</sub> O <sub>2</sub> S	C <sub>12</sub> H <sub>13</sub> BrN <sub>4</sub> O <sub>2</sub> S[1]
Molecular Weight	361.25 g/mol	357.23 g/mol [1]
IUPAC Name	4-amino-N-(5-bromo-4,6-di(methyl-d2)-pyrimidin-2-yl)benzenesulfonamide	4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)benzenesulfonamide[1]
Synonyms	Sulfabromomethazine-d4, N 3517-d4	Sulfabrom, 5-Bromosulfamethazine[1]

**Table 2: Physicochemical Properties of Sulfabromomethazine**

Property	Value	Source
Melting Point	~246 °C (decomposes)	ChemicalBook
Water Solubility (predicted)	0.106 mg/mL	DrugBank
logP (predicted)	1.71	DrugBank
pKa (strongest acidic)	6.99	DrugBank
pKa (strongest basic)	1.97	DrugBank

## Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamide antibiotics, including Sulfabromomethazine, exert their bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the de novo synthesis of folic acid (vitamin B9) in bacteria. Folic acid is an essential precursor for the synthesis of nucleotides (DNA and RNA) and certain amino acids. By blocking DHPS, Sulfabromomethazine prevents the formation of dihydropteroic acid from para-aminobenzoic acid (PABA), thereby halting the folic acid synthesis pathway and inhibiting

bacterial growth and replication. Mammalian cells are not affected by sulfonamides because they do not synthesize their own folic acid and instead obtain it from their diet.

## Signaling Pathway: Bacterial Folic Acid Synthesis

The following diagram illustrates the bacterial folic acid synthesis pathway and the point of inhibition by Sulfabromomethazine.

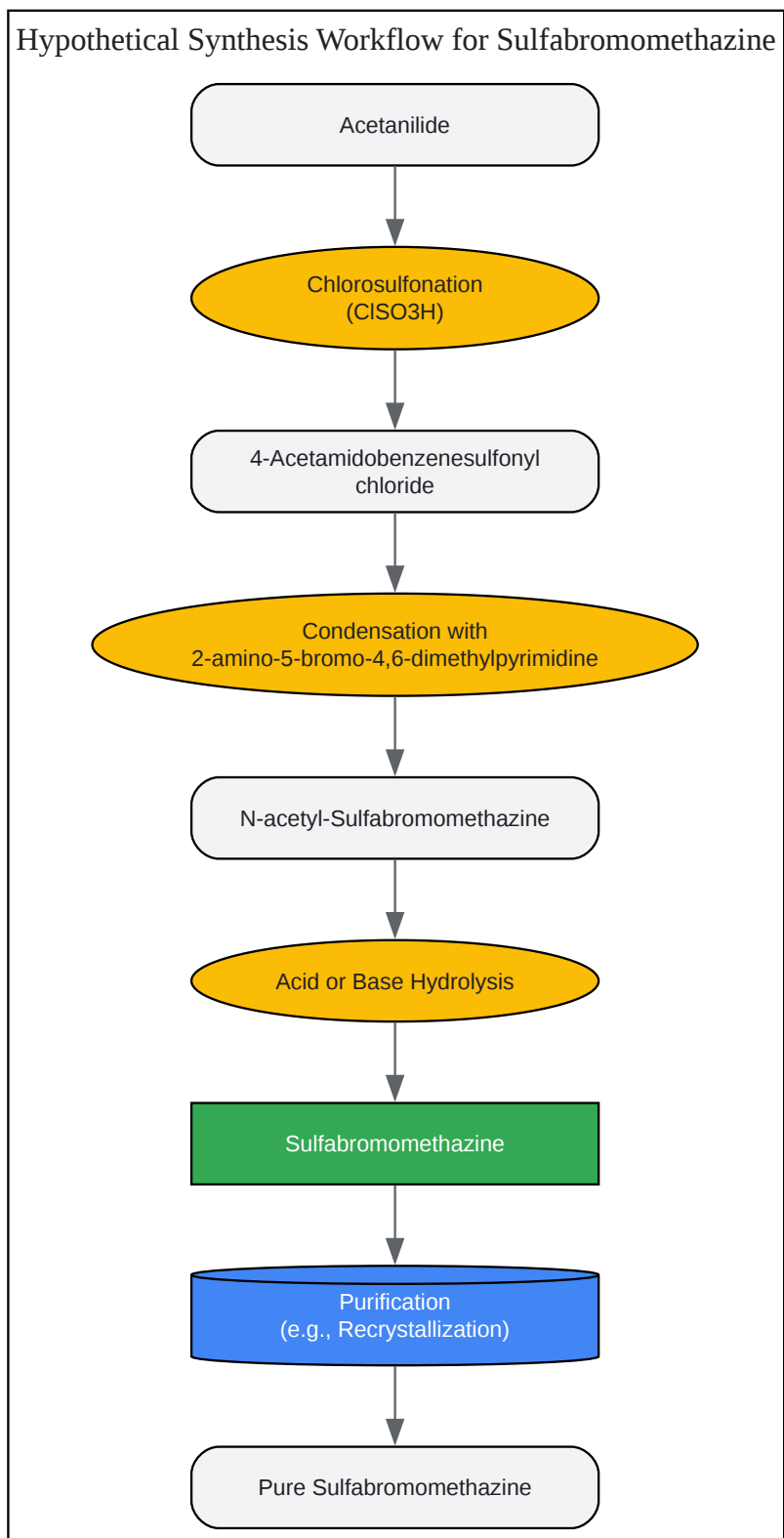
Caption: Inhibition of bacterial dihydropteroate synthase (DHPS) by Sulfabromomethazine.

## Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of **Sulfabrom-d4** are not readily available in the public domain. However, the synthesis of its parent compound, Sulfabromomethazine, would likely follow established methods for sulfonamide synthesis. A plausible synthetic route is outlined below. The synthesis of the deuterated analog would require the use of deuterated starting materials.

## General Synthesis of Sulfabromomethazine (Hypothetical)

The synthesis of Sulfabromomethazine can be envisioned as a multi-step process, likely starting from commercially available materials. A general workflow is presented below.



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Caption: A potential synthetic workflow for Sulfabromomethazine.

Note: The synthesis of **Sulfabrom-d4** would necessitate the use of a deuterated starting material, such as aniline-d4 or acetic anhydride-d6, depending on the desired position of the deuterium labels.

## Analytical Methods

High-performance liquid chromatography (HPLC) is a common method for the analysis of sulfonamides in various matrices. A general HPLC method for the determination of sulfamethazine (a closely related compound) in milk has been described by the FDA. While a specific protocol for **Sulfabrom-d4** is not available, a similar approach could be adapted.

General HPLC Parameters for Sulfonamide Analysis:

- Column: C18 reverse-phase column
- Mobile Phase: A mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection, typically in the range of 260-280 nm.
- Internal Standard: For quantitative analysis of Sulfabromomethazine, **Sulfabrom-d4** would be an ideal internal standard due to its similar chemical properties and distinct mass.

## Biological Activity and Applications

Sulfabromomethazine is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria. It is also used to treat coccidiosis, a parasitic disease of the intestinal tract.

**Table 3: Pharmacokinetic Parameters of Sulfamethazine in Cattle (as a reference)**

Parameter	Value	Route
Half-life ( $t_{1/2}$ )	~9 hours	Intravenous
Volume of Distribution (Vd)	0.35 L/kg	Intravenous

Data for Sulfamethazine, a structurally similar sulfonamide, is provided for reference due to the lack of specific public data for Sulfabromomethazine.

The primary application of **Sulfabrom-d4** is in research settings. Its key uses include:

- **Internal Standard:** Due to its chemical similarity to Sulfabromomethazine and its different mass, it is an excellent internal standard for quantitative analysis by mass spectrometry (e.g., LC-MS/MS). This allows for accurate determination of Sulfabromomethazine levels in biological samples and food products.
- **Pharmacokinetic Studies:** Deuterated compounds are used to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug in vivo without the use of radioactive isotopes.
- **Metabolite Identification:** By tracking the mass shift of the deuterated parent drug, researchers can more easily identify and characterize its metabolites.

## Conclusion

CAS number 2374858-36-1, or **Sulfabrom-d4**, is the deuterated analog of the veterinary antibiotic Sulfabromomethazine. While detailed experimental data and protocols for **Sulfabrom-d4** are scarce in publicly accessible literature, its properties and applications can be largely inferred from its non-deuterated counterpart. **Sulfabrom-d4** is a critical tool for researchers in drug development, food safety, and veterinary medicine, enabling precise quantification and a deeper understanding of the pharmacokinetic and metabolic fate of Sulfabromomethazine. Further research and publication of detailed experimental data would be beneficial to the scientific community.

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## References

- 1. Sulfabromomethazine | C<sub>12</sub>H<sub>13</sub>BrN<sub>4</sub>O<sub>2</sub>S | CID 8310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
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